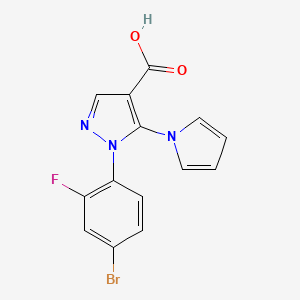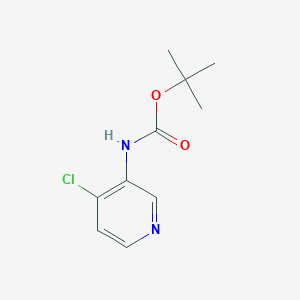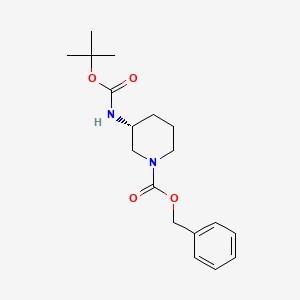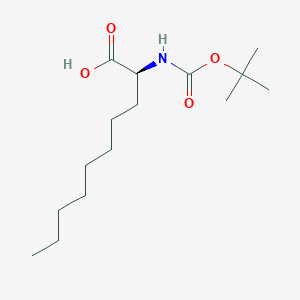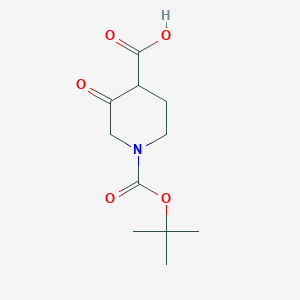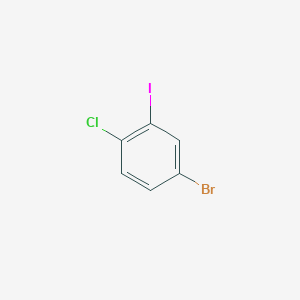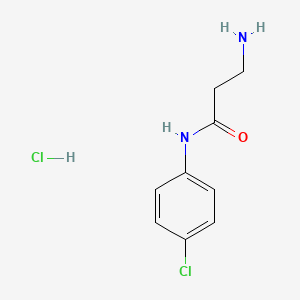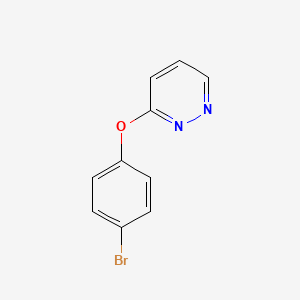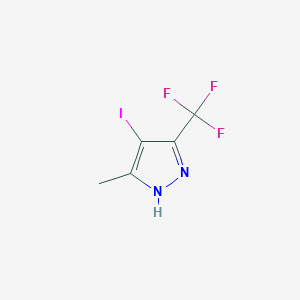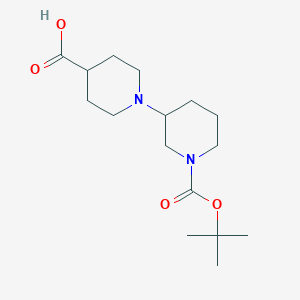
1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid
Vue d'ensemble
Description
The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The tert-butoxycarbonyl (Boc) group is used for the protection of amino and hydroxy groups in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid and its derivatives find extensive use in organic synthesis, particularly in the tert-butoxycarbonylation of acidic substrates like phenols, amine hydrochlorides, and carboxylic acids. This process is crucial for the formation of amides and esters, especially with N-protected amino acids (Saito et al., 2006). Additionally, the compound is pivotal in the formation of anhydrides and esters from carboxylic acids, catalyzed by weak Lewis acids, showcasing high chemoselectivity and tolerance for a broad range of sensitive functional groups (Bartoli et al., 2007).
Asymmetric Synthesis and Stereochemistry
The compound plays a crucial role in asymmetric syntheses, such as the production of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses involve complex processes, including alkylation, hydroboration, ozonolysis, and reductive amination, to yield enantiomerically pure compounds. Such intricate synthesis pathways underscore the compound's significance in producing stereochemically rich structures (Xue et al., 2002).
Catalysis and Derivative Formation
The compound and its derivatives act as catalysts and intermediates in various chemical reactions. For instance, the commercially available heteropoly acid H3PW12O40, when combined with di-tert-butyl dicarbonate, catalyzes the N-tert-butoxycarbonylation of amines. This catalytic process is noted for its efficiency, environmental friendliness, and ability to provide chemoselective yields of N-Boc derivatives, highlighting the compound's role in facilitating complex organic transformations (Heydari et al., 2007).
Material Science and Polymer Chemistry
The compound's derivatives have applications in material science and polymer chemistry. For example, they are used in the layer-by-layer assembly of organized electrochromic films and the synthesis of biocompatible polymers via alternating copolymerization with carbon dioxide, showcasing the compound's utility in developing advanced materials with potential applications in electrochromic devices and drug delivery systems (Maier & Tieke, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
To expand the applicability of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Propriétés
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18-8-4-5-13(11-18)17-9-6-12(7-10-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXWVKKGBCLYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(tert-Butoxycarbonyl)-1,3'-bipiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



